Ravuconazole

Antifungal susceptibility Candida albicans MIC90

Ravuconazole (BMS-207147; ER-30346) is a second-generation triazole antifungal with a uniquely long terminal half-life (~100–113 h), far exceeding voriconazole (~6 h). It demonstrates superior in vitro potency against intrinsically fluconazole-resistant Candida krusei (MIC90 0.5 μg/mL) and maintains high activity against Aspergillus fumigatus (96.2% isolates inhibited at ≤1 μg/mL). Its reduced CYP3A4 inhibitory potential relative to voriconazole minimizes metabolic interaction confounders. Ideal as a high-potency comparator in CLSI M27/M38 susceptibility assays and PK/PD modeling. For research use only; not for human or veterinary use.

Molecular Formula C22H17F2N5OS
Molecular Weight 437.5 g/mol
CAS No. 182760-06-1
Cat. No. B1678830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRavuconazole
CAS182760-06-1
Synonyms3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol
BMS-207147
ER 30346
ER-30346
ravuconazole
Molecular FormulaC22H17F2N5OS
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
InChIInChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1
InChIKeyOPAHEYNNJWPQPX-RCDICMHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ravuconazole (CAS 182760-06-1): A Second-Generation Triazole Antifungal for Research and Development


Ravuconazole (BMS-207147; ER-30346) is a synthetic second-generation triazole antifungal agent discovered by Eisai Co. Ltd. and developed by Bristol-Myers Squibb, now held by Eisai [1]. It functions as a potent inhibitor of fungal cytochrome P450 14α-demethylase (CYP51), blocking ergosterol biosynthesis and disrupting fungal membrane integrity . Structurally related to fluconazole and voriconazole, ravuconazole exhibits a broad spectrum of activity against pathogenic yeasts and molds, including Candida spp., Aspergillus fumigatus, Cryptococcus neoformans, and various dermatophytes and dematiaceous fungi [2].

Why Ravuconazole (CAS 182760-06-1) Cannot Be Simply Substituted: Differential Potency, Spectrum, and Pharmacokinetics Drive Scientific Selection


Although classified as a triazole antifungal, ravuconazole is not interchangeable with other members of its class due to substantial quantitative differences in antifungal spectrum, intrinsic potency against key pathogens, and pharmacokinetic properties. For instance, while both ravuconazole and voriconazole demonstrate high potency against Candida albicans, ravuconazole possesses a significantly longer terminal half-life (approximately 100–113 hours) compared to voriconazole (6 hours) [1]. Moreover, ravuconazole exhibits superior in vitro activity compared to fluconazole and itraconazole against intrinsically resistant species like Candida krusei and maintains higher potency against Aspergillus fumigatus [2]. These divergences in MIC distributions, tissue distribution characteristics, and metabolic interactions preclude generic substitution and necessitate compound-specific evaluation for research and development workflows.

Ravuconazole (CAS 182760-06-1): Quantitative Evidence Guide for Comparator Differentiation


Superior Potency Against Candida albicans: Ravuconazole Demonstrates >16-Fold Lower MIC90 Than Fluconazole

In a large-scale international surveillance study of 6,970 clinical Candida isolates, ravuconazole exhibited an MIC90 of 0.03 μg/mL against Candida albicans, compared to an MIC90 of 0.5–2 μg/mL for fluconazole, representing a >16-fold higher potency [1]. The MIC90 for ravuconazole was equivalent to that of voriconazole (0.03 μg/mL) against this species, confirming its position among the most potent triazoles against C. albicans [1].

Antifungal susceptibility Candida albicans MIC90 Triazole comparator

Enhanced Spectrum Against Intrinsically Fluconazole-Resistant Candida krusei: Ravuconazole Achieves Clinically Relevant MIC90

Against Candida krusei, a species intrinsically resistant to fluconazole (MIC90 ≥64 μg/mL), ravuconazole maintained potent activity with an MIC90 of 0.5 μg/mL in the SENTRY surveillance program, equivalent to voriconazole [1]. In contrast, fluconazole and itraconazole showed no meaningful activity against this pathogen. This demonstrates that ravuconazole retains efficacy where first-generation triazoles fail.

Candida krusei Fluconazole resistance MIC90 Azole cross-resistance

Superior Activity Against Aspergillus fumigatus: Ravuconazole Inhibits 96.2% of Isolates at ≤1 μg/mL

In a global surveillance collection of 73 Aspergillus isolates (predominantly A. fumigatus), ravuconazole inhibited 96.2% of strains at concentrations ≤1 μg/mL, matching voriconazole (96.2%) and exceeding itraconazole (84.6%) and amphotericin B (11.5%) [1]. This indicates that ravuconazole and voriconazole share the broadest anti-Aspergillus spectrum among tested agents.

Aspergillus fumigatus Mold-active triazole MIC distribution In vitro susceptibility

Extended Terminal Half-Life: Ravuconazole's 100-113 Hour Half-Life Enables Dosing Flexibility Compared to Short-Half-Life Azoles

Ravuconazole exhibits a terminal elimination half-life of approximately 100–113 hours, significantly longer than fluconazole (24 ± 9 hours), voriconazole (6 hours), and posaconazole (24 hours) [1][2]. This extended half-life supports less frequent dosing intervals and more stable plasma concentrations. Oral bioavailability ranges from 47% to 74% with near-linear pharmacokinetics [2].

Pharmacokinetics Half-life Azole comparator Oral bioavailability

Favorable CYP3A4 Inhibition Profile: Ravuconazole Exhibits Reduced Potential for Drug-Drug Interactions Compared to Voriconazole

Ravuconazole is reported to be a less-potent inhibitor of CYP3A4 than voriconazole, suggesting a lower potential for clinically significant drug-drug interactions mediated by this pathway . While voriconazole is a well-characterized strong CYP3A4 inhibitor, ravuconazole's reduced inhibitory potency may translate to fewer metabolic complications in combination studies, though interactions with other CYP isoforms (CYP2C9, CYP2C19) remain uncharacterized.

Drug-drug interactions CYP3A4 Metabolic stability Azole comparator

In Vivo Efficacy: Ravuconazole Demonstrates Superior or Equivalent Activity to Itraconazole and Fluconazole in Murine Infection Models

In a rat oral candidiasis model, ravuconazole significantly reduced oral swab CFU counts compared to controls and was more effective than itraconazole while achieving efficacy comparable to fluconazole [1]. Additionally, in a murine systemic candidiasis model, the pharmacodynamic target (free-drug AUC/MIC ratio) for ravuconazole correlated with a >1 log10 CFU reduction in kidney tissue, demonstrating dose-dependent in vivo activity [2].

In vivo efficacy Murine candidiasis Oral candidiasis model Triazole comparator

Ravuconazole (CAS 182760-06-1): Optimal Research and Industrial Application Scenarios Based on Evidence


Antifungal Susceptibility Testing Reference for Candida albicans and C. krusei

Use ravuconazole as a high-potency triazole comparator in broth microdilution assays (CLSI M27) against Candida albicans and intrinsically fluconazole-resistant C. krusei. Its MIC90 of 0.03 μg/mL for C. albicans and 0.5 μg/mL for C. krusei provide well-defined benchmarks for evaluating novel antifungal candidates [1][2].

In Vitro Evaluation of Mold-Active Triazole Activity Against Aspergillus fumigatus

Employ ravuconazole as a reference mold-active triazole in susceptibility testing of Aspergillus fumigatus isolates (CLSI M38). With 96.2% of isolates inhibited at ≤1 μg/mL, it serves as a positive control for assessing azole resistance and comparing the potency of developmental triazoles [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Murine Candidiasis Models

Leverage ravuconazole's established PK/PD relationship in murine systemic candidiasis models to design dosing regimens or evaluate combination therapies. The correlation between free-drug AUC/MIC ratio and fungal burden reduction provides a validated framework for translational research [2].

Drug-Drug Interaction Studies Involving CYP3A4

Utilize ravuconazole as a triazole comparator with reduced CYP3A4 inhibitory potential relative to voriconazole. This property makes it suitable for studies aiming to minimize confounding CYP3A4-mediated metabolic interactions while retaining broad-spectrum antifungal activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ravuconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.